molecular formula C8H16N2O4 B1523491 [4-(Aminocarbonyl)-1-piperidinyl]acetic acid hydrate CAS No. 1262772-80-4

[4-(Aminocarbonyl)-1-piperidinyl]acetic acid hydrate

Cat. No.: B1523491
CAS No.: 1262772-80-4
M. Wt: 204.22 g/mol
InChI Key: CZWNDTURURLMFW-UHFFFAOYSA-N
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Description

Introduction and Chemical Classification

[4-(Aminocarbonyl)-1-piperidinyl]acetic acid hydrate belongs to the broader class of nitrogen-containing heterocyclic compounds, specifically positioned within the piperidine subfamily. This compound exemplifies the sophisticated structural modifications possible within piperidine chemistry, incorporating both carboxylic acid functionality and aminocarbonyl substitution on the six-membered saturated ring system. The presence of the hydrate form indicates specific crystallization behavior and intermolecular hydrogen bonding patterns that influence the compound's physical and chemical properties.

The compound's classification extends beyond simple piperidine derivatives to encompass amino acid-like structures due to the acetic acid moiety attached to the nitrogen atom. This dual nature provides unique reactivity patterns and biological activity profiles that distinguish it from simpler piperidine compounds. The aminocarbonyl group at the 4-position of the piperidine ring introduces additional hydrogen bonding capacity and potential for further chemical modification, making this compound particularly valuable in synthetic chemistry applications.

Nomenclature and Identification

The systematic naming and identification of this compound requires careful consideration of multiple structural features and functional groups. The compound's nomenclature reflects its complex structure, incorporating the piperidine core, aminocarbonyl substitution, acetic acid chain, and hydration state. Various naming systems and databases employ different approaches to describe this molecule, leading to multiple valid nomenclature forms that researchers must understand to effectively locate and reference this compound in scientific literature.

International Union of Pure and Applied Chemistry Nomenclature Systems

The International Union of Pure and Applied Chemistry systematic name for this compound follows established conventions for naming substituted piperidines with additional functional groups. According to the most current nomenclature standards, the compound is properly designated as this compound, reflecting the priority given to the carboxylic acid function in the naming hierarchy. The bracketed portion indicates the complex substituent attached to the acetic acid backbone, while the hydrate designation specifies the inclusion of water molecules in the crystal structure.

Alternative International Union of Pure and Applied Chemistry naming approaches may describe this compound as 2-[4-(aminocarbonyl)-1-piperidinyl]acetic acid hydrate, emphasizing the position of attachment of the piperidine substituent to the acetic acid chain. This naming variation reflects the flexibility within International Union of Pure and Applied Chemistry guidelines for handling complex substituent patterns. The aminocarbonyl group, being a primary amide functionality, is consistently named using the "aminocarbonyl" descriptor rather than alternative terms like "carbamoyl" to maintain clarity in chemical communication.

Alternative Names and Synonyms

The compound is known by several alternative names in chemical databases and commercial sources, reflecting different naming conventions and historical usage patterns. Common synonyms include [4-(aminocarbonyl)-1-piperidinyl]acetic acid monohydrate, emphasizing the specific hydration ratio. Commercial suppliers frequently use shortened versions such as "4-carbamoylpiperidine-1-acetic acid hydrate" or "piperidine-4-carboxamide-1-acetic acid hydrate" to facilitate catalog organization and searching.

Database-specific naming variations include systematic descriptors generated by automated nomenclature systems. These may include more verbose descriptions such as "2-[4-(aminocarbonyl)piperidin-1-yl]acetic acid hydrate" or "acetic acid, [4-(aminocarbonyl)-1-piperidinyl]-, hydrate" depending on the particular database's formatting preferences. Research literature may also employ abbreviated forms while maintaining chemical accuracy, though such usage should be carefully verified against the complete structural information.

Registry Information and Chemical Abstract Service Numbers

The compound is registered in major chemical databases under the Chemical Abstract Service number 1262772-80-4, which serves as the primary unique identifier for this specific hydrated form. This registry number distinguishes the hydrated compound from related anhydrous forms and ensures accurate identification across different chemical databases and commercial sources. The Chemical Abstract Service registry system provides comprehensive indexing that includes molecular formula, structural connectivity, and stereochemical information where applicable.

Properties

IUPAC Name

2-(4-carbamoylpiperidin-1-yl)acetic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3.H2O/c9-8(13)6-1-3-10(4-2-6)5-7(11)12;/h6H,1-5H2,(H2,9,13)(H,11,12);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWNDTURURLMFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[4-(Aminocarbonyl)-1-piperidinyl]acetic acid hydrate is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, experimental findings, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring with an aminocarbonyl group and an acetic acid moiety. Its structural formula can be represented as follows:

C8H14N2O3\text{C}_{8}\text{H}_{14}\text{N}_{2}\text{O}_{3}

Molecular Characteristics

PropertyValue
Molecular Weight174.21 g/mol
SolubilitySoluble in water
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound may exhibit:

  • Antimicrobial Activity : Preliminary studies suggest that it can inhibit the growth of certain bacteria and fungi.
  • Anticancer Properties : Research indicates potential cytotoxic effects against cancer cell lines, possibly through apoptosis induction.

Research Findings

  • Antimicrobial Studies :
    • In vitro tests have shown that this compound possesses antimicrobial properties against common pathogens such as Staphylococcus aureus and Escherichia coli.
    • Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for inhibiting bacterial growth.
  • Cytotoxicity Assays :
    • The compound demonstrated significant cytotoxic effects in various cancer cell lines, including PC3 (prostate cancer) and DU145 (prostate cancer).
    • IC50 values ranged from 20 to 50 µg/mL depending on the exposure time (24h, 48h, 72h), showcasing a dose-dependent response.

Case Studies

  • Study on Cancer Cell Lines : A notable study evaluated the effects of this compound on PC3 and DU145 cells. The results indicated that the compound induced cell cycle arrest and apoptosis, with observable chromatin condensation and DNA fragmentation.
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial efficacy against E. coli and S. aureus, reporting MIC values of 15 µg/mL and 10 µg/mL respectively, suggesting strong antibacterial potential.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally related compounds:

CompoundBiological Activity
This compoundAntimicrobial, anticancer
3-(Methylamino)-4-nitro-N-phenyl-1H-pyrazole-1-carboxamideAnticancer, antimicrobial
4-(Diphenylmethyl)-alpha-[(4-quinolinyloxy)methyl]-1-piperazineethanolCardiac activity, vasodilatory effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Molecular Properties

The table below compares [4-(Aminocarbonyl)-1-piperidinyl]acetic acid hydrate with key structural analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number
This compound C₈H₁₆N₂O₄ 204.22 Piperidine, acetic acid, aminocarbonyl, hydrate 1262772-80-4
tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate C₁₃H₂₀BrN₃O₂ 330.22 Piperidine, tert-butoxycarbonyl, bromopyrazole Not specified
2-(4-{[(tert-Butoxy)carbonyl]amino}piperidin-1-yl)acetic acid hydrate C₁₂H₂₄N₂O₅ 276.33 Piperidine, tert-butoxycarbonyl, acetic acid, hydrate 1803593-59-0
Fexofenadine Hydrochloride C₃₂H₃₉NO₄·HCl 538.11 Piperidine, hydroxydiphenylmethyl, benzene acetic acid 153439-89-5

Key Observations :

  • The aminocarbonyl group in the target compound enhances hydrophilicity compared to bulkier substituents like the tert-butoxycarbonyl group in the analog from .
  • Fexofenadine, a clinically used antihistamine, shares the piperidine and benzene acetic acid motifs but incorporates a hydroxydiphenylmethyl group, which contributes to its zwitterionic properties and non-sedative effects .

Pharmacological and Physicochemical Properties

Solubility and Bioavailability
  • The hydrate form of [4-(Aminocarbonyl)-1-piperidinyl]acetic acid may exhibit higher aqueous solubility compared to anhydrous analogs due to water interactions in the crystal lattice .

Stability and Impurity Profiles

  • Hydrate Stability : highlights that hydrate-to-anhydrous conversions require controlled conditions (e.g., methylethyl ketone treatment), suggesting the hydrate form is thermodynamically stable under ambient conditions .
  • Impurities : Related piperidine derivatives, such as fexofenadine, show strict impurity limits (e.g., ≤0.2% for individual impurities) due to regulatory requirements. The target compound’s synthesis () avoids major impurities through high-yield reflux steps .

Preparation Methods

Piperidine Intermediate Formation via Michael Addition and Dieckmann Condensation

A widely reported approach starts with benzylamine and methyl acrylate undergoing Michael addition in methanol at room temperature, followed by removal of methanol by distillation. The resulting intermediate undergoes Dieckmann condensation in toluene at elevated temperatures, yielding a piperidone intermediate.

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Michael Addition Benzylamine + methyl acrylate in methanol, RT Formation of piperidine intermediate
2 Dieckmann Condensation Piperidine intermediate + sodium in toluene, high temp Cyclization to piperidone intermediate

This method provides a solid foundation for further functionalization at the 4-position of the piperidine ring.

Decarboxylation and Hydrochloride Salt Formation

The piperidone intermediate is subjected to decarboxylation using concentrated hydrochloric acid (5–7 mol/L) at 80–100 °C for 4–8 hours, producing crude 1-benzyl-4-piperidone hydrochloride. Subsequent crystallization from ethanol-water mixtures at low temperature (0–5 °C) yields purified hydrochloride salt.

Step Reaction Type Reagents/Conditions Outcome/Notes
3 Decarboxylation Piperidone intermediate + conc. HCl (5–7 mol/L), 80–100 °C, 4–8 h Crude 1-benzyl-4-piperidone hydrochloride
4 Crystallization Ethanol-water solution, 0–5 °C Purified 1-benzyl-4-piperidone hydrochloride

This step is crucial for obtaining a high-purity intermediate for further modification.

Catalytic Hydrogenation and Carbamoylation

The purified hydrochloride salt undergoes catalytic hydrogenation or reaction with reagents such as triethylamine and di-tert-butyl dicarbonate at room temperature to introduce protecting groups or modify the amine functionality. Palladium on carbon (10%) is often used as a catalyst under mild conditions.

Step Reaction Type Reagents/Conditions Outcome/Notes
5 Catalytic Hydrogenation 1-benzyl-4-piperidone hydrochloride + Pd/C, conc. HCl (1–2 mol/L), RT, 8–12 h 4-piperidone hydrochloride
6 Carbamoylation 4-piperidone hydrochloride + triethylamine + di-tert-butyl dicarbonate, RT, 4–5 h 1-tertbutyloxycarbonyl-4-piperidone (protected carbamoyl derivative)

The carbamoylation step introduces the aminocarbonyl group essential for the target molecule.

Hydrolysis and Acid Functionalization

Hydrolysis of ester or protected groups is carried out under acidic or alkaline conditions to yield the free acetic acid moiety. Hydrolyzing agents include sulfuric acid, p-toluenesulfonic acid, or alkali such as sodium hydroxide or potassium hydroxide. The reaction temperature is controlled between 0–50 °C to optimize yield and selectivity.

Step Reaction Type Reagents/Conditions Outcome/Notes
7 Hydrolysis Acid (H2SO4, p-toluenesulfonic acid) or alkali (NaOH, KOH), 0–50 °C Conversion to free acid, improved purity and yield

Alkaline hydrolysis accelerates reaction rate and simplifies post-treatment, producing high-purity product suitable for pharmaceutical use.

Reaction Solvents and Conditions

  • Solvents : Dichloromethane, acetonitrile, ethanol, ethyl acetate, and N,N-dimethylformamide are commonly used solvents for various steps, chosen based on polarity and solubility requirements.
  • Temperature : Most reactions are conducted at mild temperatures (0–50 °C), with some steps requiring heating up to 100 °C (e.g., decarboxylation).
  • Purification : Filtration, recrystallization (from ethanol or ethyl acetate mixtures), and vacuum drying are standard purification techniques to achieve high purity.

Analytical and Quality Control

  • Gas Chromatography (GC) is employed for monitoring reaction completion and purity, with equipment such as Agilent 7890A.
  • Spectroscopic Characterization : UV-Visible, FT-IR, $$^{1}H$$ NMR, Mass Spectrometry, and X-ray crystallography are used to confirm structure and purity in related piperidine derivatives.
  • Purity : Final products achieve purities exceeding 99% by GC, with yields optimized through controlled reaction parameters.

Summary Table of Preparation Methods

Step No. Reaction Type Key Reagents/Conditions Temperature Range Outcome/Product
1 Michael Addition Benzylamine + methyl acrylate, methanol, RT Room Temp Piperidine intermediate
2 Dieckmann Condensation Piperidine intermediate + Na, toluene, heat Elevated Temp Piperidone intermediate
3 Decarboxylation Piperidone intermediate + conc. HCl (5–7 mol/L) 80–100 °C Crude 1-benzyl-4-piperidone hydrochloride
4 Crystallization Ethanol-water solution, 0–5 °C 0–5 °C Purified hydrochloride salt
5 Catalytic Hydrogenation Pd/C catalyst, conc. HCl (1–2 mol/L), RT Room Temp 4-piperidone hydrochloride
6 Carbamoylation Triethylamine + di-tert-butyl dicarbonate, RT Room Temp Protected aminocarbonyl derivative
7 Hydrolysis Acid or alkali, 0–50 °C 0–50 °C Free acetic acid derivative, hydrate formation

Research Findings and Industrial Relevance

  • The described synthetic routes emphasize mild reaction conditions, cost-effectiveness, and environmental considerations by avoiding high-pressure hydrogenation or expensive catalysts where possible.
  • The use of alkali in hydrolysis improves reaction efficiency and product purity, facilitating industrial scale-up.
  • The multi-step approach allows for structural modifications and protection strategies necessary for complex piperidine derivatives used in pharmaceutical intermediates.
  • The methodologies provide a balance between operational simplicity and high product quality, with yields and purities suitable for drug synthesis applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing [4-(Aminocarbonyl)-1-piperidinyl]acetic acid hydrate with high purity?

  • Methodological Answer : Synthesis typically involves coupling a piperidine derivative with an acetic acid moiety under controlled hydration conditions. A retro-synthetic approach using AI-powered tools (e.g., reaction path search based on quantum chemical calculations) can predict feasible routes . For hydrate-specific synthesis, slow water addition (0–50°C) during crystallization, as described for analogous piperidine hydrates, ensures proper hydration without disrupting the carboxylate group . Characterization via HPLC (≥98% purity) and elemental analysis is critical to confirm stoichiometry.

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify the piperidinyl backbone, aminocarbonyl (-CONH2_2), and acetic acid (-CH2_2COOH) groups. Solvent selection (e.g., D2_2O or DMSO-d6_6) must account for hydrate stability .
  • FT-IR : Confirm carbonyl stretches (~1650–1700 cm1^{-1}) for both the amide and carboxylic acid groups. Hydrate-specific O-H stretches (~3200–3500 cm1^{-1}) should be observed .
  • XRD : Resolve crystalline structure and hydrate lattice water positioning to distinguish from anhydrous forms .

Advanced Research Questions

Q. What experimental strategies can address discrepancies in the biological activity data of this compound across different studies?

  • Methodological Answer : Contradictions often arise from hydration state variability or assay conditions.

  • Hydrate Stability Testing : Perform thermogravimetric analysis (TGA) to assess dehydration thresholds (e.g., 25–100°C) and correlate with bioactivity changes .
  • Assay Standardization : Control pH (e.g., ammonium acetate buffer, pH 6.5) and solvent polarity to maintain hydrate integrity during in vitro testing .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to isolate variables (e.g., cell line, concentration) causing divergence in reported IC50_{50} values .

Q. How can computational chemistry be integrated with experimental approaches to optimize the reaction conditions for synthesizing this compound?

  • Methodological Answer :

  • Reaction Path Search : Apply quantum mechanical calculations (e.g., DFT) to model intermediates and transition states, identifying energy-efficient pathways .
  • Solvent Screening : Use COSMO-RS simulations to predict solvent effects on reaction yield and hydrate stability .
  • DOE Optimization : Combine computational predictions with a factorial design (e.g., temperature, catalyst loading) to minimize experimental trials. For example, vary EDC/HOAt coupling reagent ratios to maximize carboxylate activation .

Q. What are the challenges in ensuring reproducibility of this compound’s physicochemical properties across laboratories?

  • Methodological Answer :

  • Hydration Control : Standardize storage conditions (e.g., desiccators at 4°C) to prevent unintended dehydration/hydration cycles .
  • Analytical Cross-Validation : Share raw spectral data (NMR, XRD) via open-access platforms to align interpretation protocols .
  • Batch Documentation : Report synthetic batches with CAS No. and lot-specific impurity profiles (e.g., residual solvents via GC-MS) .

Key Citations

  • Synthesis and Hydration:
  • Structural Characterization:
  • Computational Integration:
  • Reproducibility Protocols:

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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[4-(Aminocarbonyl)-1-piperidinyl]acetic acid hydrate
Reactant of Route 2
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[4-(Aminocarbonyl)-1-piperidinyl]acetic acid hydrate

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